molecular formula C33H35F2N3O6S B10849878 (4r)-3-[(2s,3s)-3-{[(2,6-Difluorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide

(4r)-3-[(2s,3s)-3-{[(2,6-Difluorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide

Cat. No.: B10849878
M. Wt: 639.7 g/mol
InChI Key: KCNWMHBIZSWXTB-UPZHSWQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KNI-10265 is a compound known for its role as an inhibitor of the human immunodeficiency virus type 1 protease. This compound has been studied extensively for its potential in drug development, particularly in the context of human immunodeficiency virus treatment .

Preparation Methods

The synthesis of KNI-10265 involves a series of chemical reactions designed to optimize its binding affinity to the target protease. The preparation typically includes the use of liquid-phase peptide synthesis with Boc-protected amino acids.

Chemical Reactions Analysis

KNI-10265 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KNI-10265 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying binding affinity and thermodynamic optimization.

    Biology: Studied for its interactions with human immunodeficiency virus protease and its potential as a therapeutic agent.

    Medicine: Investigated for its potential in the treatment of human immunodeficiency virus infection.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

KNI-10265 exerts its effects by binding to the active site of the human immunodeficiency virus protease, thereby inhibiting its activity. This inhibition prevents the protease from cleaving the viral polyprotein, which is essential for the maturation and replication of the virus. The molecular targets involved include the active site residues of the protease, and the pathways affected include the viral replication cycle .

Comparison with Similar Compounds

KNI-10265 is similar to other protease inhibitors such as KNI-10074, KNI-10006, and KNI-10769. KNI-10265 is unique in its ability to form stable van der Waals interactions and its optimized geometric fit to the protease binding cavity. This results in a higher binding affinity compared to its counterparts .

Similar Compounds

  • KNI-10074
  • KNI-10006
  • KNI-10769

These compounds share similar synthetic routes and mechanisms of action but differ in their binding affinities and specific interactions with the protease .

Properties

Molecular Formula

C33H35F2N3O6S

Molecular Weight

639.7 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-(2,6-difluorophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C33H35F2N3O6S/c1-33(2)30(31(42)37-27-21-12-7-6-11-20(21)16-25(27)39)38(18-45-33)32(43)28(41)24(15-19-9-4-3-5-10-19)36-26(40)17-44-29-22(34)13-8-14-23(29)35/h3-14,24-25,27-28,30,39,41H,15-18H2,1-2H3,(H,36,40)(H,37,42)/t24-,25+,27-,28-,30+/m0/s1

InChI Key

KCNWMHBIZSWXTB-UPZHSWQNSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3F)F)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3F)F)O)C(=O)NC4C(CC5=CC=CC=C45)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.